molecular formula C10H17N3O4S B3079706 N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate CAS No. 1073159-75-7

N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate

Cat. No.: B3079706
CAS No.: 1073159-75-7
M. Wt: 275.33
InChI Key: UHSRGGRAWZGCDW-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have significant biological and therapeutic value, and they serve as pharmacophores for many molecules .


Synthesis Analysis

N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .


Molecular Structure Analysis

The synthesized N-(pyridin-2-yl)imidates were characterized by NMR and HRMS spectroscopies .


Chemical Reactions Analysis

The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Scientific Research Applications

Receptor Ligand Design

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been explored as potential ligands for selective receptor targeting. A study found that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives could lead to the creation of selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the design of compounds with a polypharmacological profile for treating complex diseases, demonstrating the potential of N-alkylated arylsulfonamides in central nervous system (CNS) disorder treatment (Canale et al., 2016).

Metabolic Activation and Carcinogenicity

The metabolic activation and carcinogenic potential of heterocyclic amine compounds, similar in structure to N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate, have been studied extensively. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a dietary heterocyclic amine that requires metabolic activation to exert its mutagenic and carcinogenic effects. Studies on the role of cytosolic acetyltransferases and sulfotransferases in the bioactivation of PhIP highlight the intricate balance between detoxification and activation pathways in the body's response to potential carcinogens (Fretland et al., 2003).

Neuroleptic Activity of Benzamides

The design and synthesis of benzamides based on N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have shown promising neuroleptic activity. These compounds, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrate potent inhibitory effects on stereotyped behaviors in animal models, suggesting their potential use in treating psychosis with minimal side effects (Iwanami et al., 1981).

Immunosuppressive Properties

Oxisuran, 2-[(methylsulfinyl)-acetyl]pyridine, represents a class of compounds with immunosuppressive properties, acting as a differential inhibitor of cell-mediated immunity. It has shown effectiveness in prolonging organ graft survival in animal models, indicating its potential in transplant medicine and the study of immune response mechanisms (Husberg & Penn, 1974).

Properties

IUPAC Name

acetic acid;N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.C2H4O2/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8;1-2(3)4/h3-5H,6,9H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSRGGRAWZGCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C1=C(C=CC=N1)CN)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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